molecular formula C19H18F3N3O4 B2992890 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 866019-71-8

4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime

Cat. No.: B2992890
CAS No.: 866019-71-8
M. Wt: 409.365
InChI Key: XDBORIFNKIMPDS-FSJBWODESA-N
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Description

4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a complex organic compound with the molecular formula C19H18F3N3O4. This compound is characterized by the presence of a morpholine ring, a nitro group, and a trifluoromethyl-substituted benzyl oxime moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime typically involves multiple steps. The starting material, 4-morpholino-3-nitrobenzaldehyde, undergoes a condensation reaction with 4-(trifluoromethyl)benzylamine in the presence of an oxidizing agent to form the desired oxime. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-morpholino-3-nitrobenzaldehyde
  • 4-(trifluoromethyl)benzylamine
  • 4-morpholino-3-nitrobenzenecarbaldehyde oxime

These compounds share some structural similarities but differ in their specific functional groups and chemical properties .

Properties

IUPAC Name

(E)-1-(4-morpholin-4-yl-3-nitrophenyl)-N-[[4-(trifluoromethyl)phenyl]methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c20-19(21,22)16-4-1-14(2-5-16)13-29-23-12-15-3-6-17(18(11-15)25(26)27)24-7-9-28-10-8-24/h1-6,11-12H,7-10,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBORIFNKIMPDS-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NOCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N/OCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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